![molecular formula C15H10ClFN2O2 B3010589 N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-49-9](/img/structure/B3010589.png)
N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide" is a structurally complex molecule that likely exhibits a range of interactions and properties due to the presence of multiple functional groups, including an amide, a fluorine atom, and a chloro group. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and characterized, providing insights into the potential behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related chloro- and fluorophenyl pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes . Similarly, the synthesis of a compound with a fluorophenyl group and an imidazo[1,2-a]pyridine moiety was achieved through a series of reactions including ring closure, the Suzuki reaction, hydrolysis, and amidation . These methods suggest that the target compound could potentially be synthesized through analogous reactions involving the appropriate precursors.
Molecular Structure Analysis
Crystal structure analyses of related compounds have revealed various primary aggregation processes, such as N-H···N and N-H···O=C hydrogen bonding . The presence of halogen atoms like chlorine and fluorine can influence molecular conformation and supramolecular aggregation due to their electronegativity and potential for halogen bonding . The molecular structure of the target compound would likely be influenced by similar interactions.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. For instance, the amide group could participate in hydrogen bonding and nucleophilic substitution reactions. The presence of halogen atoms could facilitate electrophilic aromatic substitution reactions, given suitable reaction conditions .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting temperatures, have been correlated with lattice energy and molecular symmetry . The presence of halogen atoms and the amide group can significantly affect the melting points and solubility of these compounds . The target compound's physical properties would likely follow similar trends. Additionally, the presence of bulky groups and ether linkages in related aromatic polyamides has been shown to influence solubility and thermal stability . The target compound's chemical properties, such as reactivity and stability, would be shaped by the electronic effects of the substituents and the overall molecular geometry.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
One area of scientific research focuses on the pharmacokinetics and metabolism of compounds structurally related or analogous to "N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide." For example, studies on compounds like SB-649868, an orexin receptor antagonist, shed light on the metabolic pathways, including oxidation and conjugation processes, crucial for understanding the disposition of related compounds in humans. The detailed investigation of SB-649868's disposition and metabolism highlights the comprehensive metabolic profiling necessary for drug development and safety assessment (Renzulli et al., 2011).
Environmental Exposure and Toxicology
Research also extends to the environmental exposure and potential toxicology of related compounds, examining their presence and impact on human health. For example, the study on the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children provides insights into the indirect exposure risks and potential health implications of related chemical compounds in the environment (Babina et al., 2012).
Diagnostic and Therapeutic Applications
Further, research on compounds like 18F-DCFPyL, a prostate-specific membrane antigen-targeting radiotracer, illustrates the diagnostic and therapeutic applications of structurally related compounds. The evaluation of 18F-DCFPyL in the setting of biochemical recurrence of prostate cancer demonstrates its potential utility in improving cancer diagnosis and treatment planning, highlighting the broader implications of related compounds in medical diagnostics and therapeutics (Rousseau et al., 2019).
Bioactive Compound Research
Studies on the bioactivity of related compounds, such as the investigation of bioactive pyridines in human plasma and urine after coffee consumption, showcase the relevance of these compounds in nutritional science and their potential health effects. This research area explores how dietary habits and consumption of certain foods can influence the levels of bioactive compounds and their metabolites in the human body, contributing to our understanding of diet-health relationships (Lang et al., 2010).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-9-3-4-11(17)10(16)6-9/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFGNCRCYIOKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)
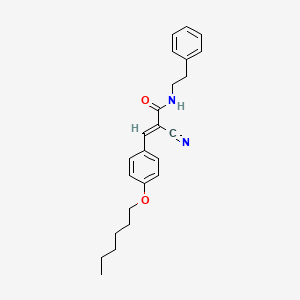

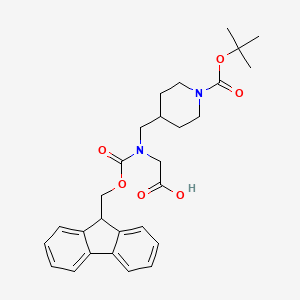
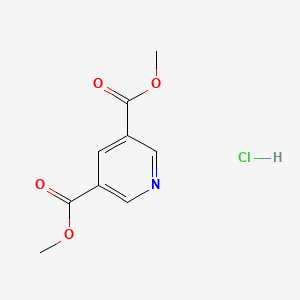
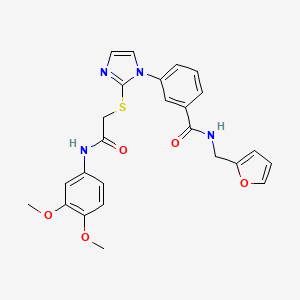

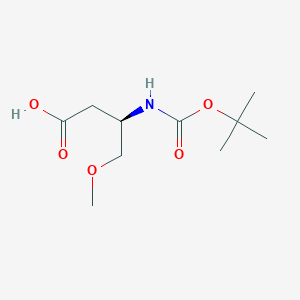
![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)
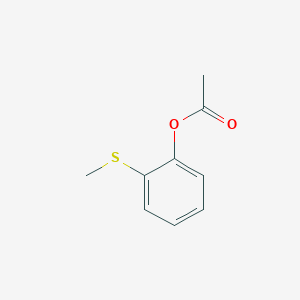
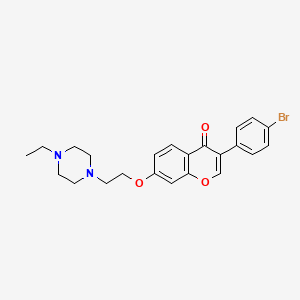
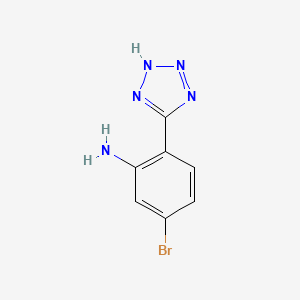
![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)
